molecular formula C11H15N3O2S B1379277 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine CAS No. 93300-80-2

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine

Cat. No.: B1379277
CAS No.: 93300-80-2
M. Wt: 253.32 g/mol
InChI Key: PPMKFLGWLLNDQV-UHFFFAOYSA-N
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Description

“4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine” is a chemical compound with the molecular formula C11H15N3O2S . It is a member of pyridines and a nitrile . The IUPAC name for this compound is 6-hydroxy-4-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the transformation into the corresponding 4-tosyloxy and 4-chloro derivatives, followed by Suzuki–Miyaura arylations gave a series of eleven N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI code: 1S/C7H6N2OS/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Structural Characterization and Inhibition Potential

One study focused on the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, revealing their crystalline structures and potential as dihydrofolate reductase inhibitors. The compounds exhibited an L-shaped conformation and formed specific cyclic motifs mediated by hydrogen bonds, suggesting their potential in drug design due to their inhibitory capabilities against human enzymes (Al-Wahaibi et al., 2021).

Synthesis of Pyridine and Fused Pyridine Derivatives

Another study reported the synthesis of a series of pyridine and fused pyridine derivatives, starting from a 4-methyl-2-phenyl-dihydro-6-oxo-pyridine-carbonitrile. This work highlights the diverse chemical reactions these compounds can undergo, leading to a variety of derivatives with potential applications in chemical research and development (Al-Issa, 2012).

Physicochemical Properties

Research on dihydropyridine derivatives in dimethyl sulfoxide at different temperatures provided insights into their densities, viscosities, and ultrasonic velocities. These measurements help understand the solute-solvent and solute-solute interactions, which are crucial for designing compounds with desired solubility and reactivity profiles (Baluja & Talaviya, 2016).

Electrochemical Applications

A study on reduced graphene oxide/iron(II) porphyrazine hybrids explored their electrochemical properties, demonstrating their potential in amperometric sensing and catalysis. These hybrids showed electrocatalytic activity towards NADH and L-cysteine, indicating their usefulness in developing new electrochemical sensors, biosensors, and catalysts (Koczorowski et al., 2019).

Synthesis and Characterization of Thienoquinoline Derivatives

Another study reported the multicomponent synthesis of substituted tetrahydroquinoline-carbonitriles, demonstrating the versatility of these compounds in organic synthesis. The structural determination of these compounds lays the groundwork for further exploration of their chemical and biological properties (Dyachenko et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as human uridine phosphorylase-1 (hUP1), which is involved in the metabolism of uridine . The inhibition of hUP1 by this compound leads to an increase in intracellular uridine levels, affecting various cellular processes. Additionally, this compound can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. In non-cancerous cells, this compound can modulate immune responses by influencing the production of cytokines and other signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as mentioned earlier with hUP1. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression. The sulfanyl group in the compound allows it to form disulfide bonds with cysteine residues in proteins, resulting in structural changes that can either inhibit or activate protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression. These effects are often reversible upon removal of the compound, indicating that its impact on cells is dependent on continuous exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to oxidative stress and cellular damage. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites, such as uridine and its derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and function. The distribution of the compound is also influenced by its lipophilicity, which allows it to cross cell membranes and reach various subcellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . It can also be found in the nucleus, where it interacts with DNA and RNA, leading to changes in gene expression. The targeting of the compound to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to its site of action.

Properties

IUPAC Name

4-methyl-6-oxo-2-sulfanylidene-3H-pyridine-3-carbonitrile;morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.C4H9NO/c1-4-2-6(10)9-7(11)5(4)3-8;1-3-6-4-2-5-1/h2,5H,1H3,(H,9,10,11);5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMKFLGWLLNDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=S)C1C#N.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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